molecular formula C9H11N B565560 2-Methylindoline-d3 CAS No. 1246815-31-5

2-Methylindoline-d3

Cat. No.: B565560
CAS No.: 1246815-31-5
M. Wt: 136.212
InChI Key: QRWRJDVVXAXGBT-FIBGUPNXSA-N
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Description

2-Methylindoline-d3 is a deuterated form of 2-methylindoline, a heterocyclic organic compound with a fused benzene and pyrrole ring. This compound is particularly useful in drug development and environmental research due to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylindoline-d3 can be synthesized through the catalytic hydrogenation of 2-methylindole in acidic ionic liquid. The acidic ionic liquid used is typically a quaternary ammonium salt, which provides a high selectivity and yield . The reaction conditions are relatively mild, making the process environmentally friendly and suitable for large-scale production.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of Raney nickel or other metal catalysts to facilitate the hydrogenation process. The reaction is carried out under controlled temperature and pressure conditions to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 2-Methylindoline-d3 undergoes various types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: this compound can be oxidized to form 2-methylindole-3-one.

    Reduction: Reduction can yield 2-methylindoline.

    Substitution: Halogenated derivatives such as 2-bromo-2-methylindoline.

Scientific Research Applications

2-Methylindoline-d3 has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.

    Biology: Employed in the study of enzyme mechanisms and metabolic pathways.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

    2-Methylindoline: The non-deuterated form of 2-Methylindoline-d3.

    Indoline: A parent compound with similar structural features.

    2,3-Dihydro-2-methyl-1H-indole: Another derivative with comparable properties.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which provide enhanced stability and different kinetic properties compared to its non-deuterated counterparts. This makes it particularly valuable in research applications where isotopic labeling is required .

Properties

CAS No.

1246815-31-5

Molecular Formula

C9H11N

Molecular Weight

136.212

IUPAC Name

2-(trideuteriomethyl)-2,3-dihydro-1H-indole

InChI

InChI=1S/C9H11N/c1-7-6-8-4-2-3-5-9(8)10-7/h2-5,7,10H,6H2,1H3/i1D3

InChI Key

QRWRJDVVXAXGBT-FIBGUPNXSA-N

SMILES

CC1CC2=CC=CC=C2N1

Synonyms

2,3-Dihydro-2-methyl-1H-indole-d3;  NSC 65598-d3;  α-Methyldihydroindole-d3; 

Origin of Product

United States

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